molecular formula C6H15N B1274118 3-Methylpentan-2-amine CAS No. 35399-81-6

3-Methylpentan-2-amine

Cat. No.: B1274118
CAS No.: 35399-81-6
M. Wt: 101.19 g/mol
InChI Key: ZFAGOADKDXXTSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentan-2-amine can be synthesized through several methods. One common approach is the reductive amination of 3-methylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . This method involves the formation of an imine intermediate, which is subsequently reduced to the amine.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 3-methylpentanenitrile. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired amine product .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro compounds.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Alkylated or acylated amines.

Mechanism of Action

The mechanism of action of 3-Methylpentan-2-amine involves its interaction with various molecular targets. In reductive amination, it forms an imine intermediate with aldehydes or ketones, which is then reduced to form the amine product. This process is facilitated by reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The compound’s effects are mediated through its ability to form stable imine intermediates and undergo subsequent reduction .

Comparison with Similar Compounds

3-Methylpentan-2-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAGOADKDXXTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956811
Record name 3-Methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35399-81-6
Record name 3-Methyl-2-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35399-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035399816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylbutylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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